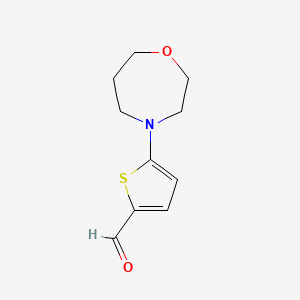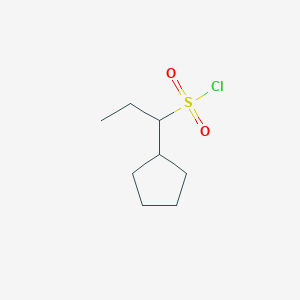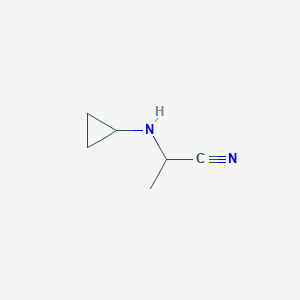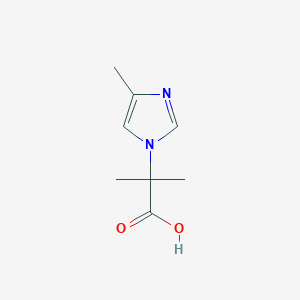![molecular formula C13H19NO B13219592 [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C13H19NO. It features a pyrrolidine ring substituted with a 2,5-dimethylphenyl group and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,5-dimethylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic synthesis (MAOS) has been explored to increase synthetic efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to certain protein pockets, influencing biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 2,5-dimethylphenyl group and a hydroxymethyl group makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
[3-(2,5-dimethylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)13(9-15)5-6-14-8-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
Clave InChI |
UVKVWZLMVZRPEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2(CCNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)




![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)


